molecular formula C13H14N4O4 B11711547 N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide

Cat. No.: B11711547
M. Wt: 290.27 g/mol
InChI Key: LNAXUMSKTURYFS-OVCLIPMQSA-N
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Description

N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-oxopiperidine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Scientific Research Applications

N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide can be compared with other Schiff bases such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the nitro group in N’-[(E)-(2-nitrophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide makes it unique and potentially more reactive in certain chemical and biological contexts.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide

InChI

InChI=1S/C13H14N4O4/c18-12-10(5-3-7-14-12)13(19)16-15-8-9-4-1-2-6-11(9)17(20)21/h1-2,4,6,8,10H,3,5,7H2,(H,14,18)(H,16,19)/b15-8+

InChI Key

LNAXUMSKTURYFS-OVCLIPMQSA-N

Isomeric SMILES

C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

solubility

26 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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